molecular formula C17H16O6 B190708 Byakangelicol CAS No. 26091-79-2

Byakangelicol

カタログ番号 B190708
CAS番号: 26091-79-2
分子量: 316.3 g/mol
InChIキー: ORBITTMJKIGFNH-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Byakangelicol is a furanocoumarin derivative found in Angelica dahurica . It has been shown to inhibit the release of prostaglandin E2 (PGE2) from human lung epithelial A549 cells . It has therapeutic potential as an anti-inflammatory agent on airway inflammation .


Molecular Structure Analysis

Byakangelicol has a molecular formula of C17H16O6 . Its average mass is 316.305 Da and its monoisotopic mass is 316.094696 Da .


Chemical Reactions Analysis

Byakangelicol has been studied for its inhibitory effects on certain biological reactions. For instance, it has been shown to inhibit interleukin-1beta (IL-1beta) -induced prostaglandin E2 (PGE2) release in A549 cells . This inhibition is mediated by the suppression of cyclooxygenase-2 (COX-2) expression and the activity of the COX-2 enzyme .


Physical And Chemical Properties Analysis

Byakangelicol is a solid substance with a density of 1.3±0.1 g/cm^3 . It has a boiling point of 503.4±50.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.3±3.0 kJ/mol . The flash point is 258.3±30.1 °C .

作用機序

Target of Action

Byakangelicol, a traditional Chinese medicine molecule, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a key target for anti-inflammatory drugs .

Mode of Action

Byakangelicol interacts with its primary target, COX-2, by suppressing its expression . This suppression results in the inhibition of inflammation-related genes, including COX-2, IL-1β, and IL-6 . The compound’s interaction with COX-2 leads to a decrease in inflammation and pain .

Biochemical Pathways

Byakangelicol affects the COX-2/NF-κB signaling pathway . By suppressing the expression of COX-2 and related pro-inflammatory factors, Byakangelicol modulates macrophage polarization status and the NF-κB signaling pathway . This modulation results in the inhibition of inflammation-related factors, thereby significantly alleviating inflammation-induced conditions .

Pharmacokinetics

The effectiveness of byakangelicol in inhibiting inflammation-related factors suggests that it has good bioavailability

Result of Action

The molecular and cellular effects of Byakangelicol’s action include the suppression of COX-2 expression and related pro-inflammatory factors . This leads to the inhibition of inflammation-related genes, including COX-2, IL-1β, and IL-6 . In vivo results also demonstrate that Byakangelicol effectively inhibits the expression of inflammation-related factors, thereby significantly alleviating inflammation-induced conditions .

特性

IUPAC Name

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBITTMJKIGFNH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180727
Record name Byakangelicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Byakangelicol

CAS RN

26091-79-2, 61046-59-1
Record name Byakangelicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26091-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Byakangelicol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Byakangelicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name byakangelicol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 26091-79-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Byakangelicol
Reactant of Route 2
Byakangelicol
Reactant of Route 3
Reactant of Route 3
Byakangelicol
Reactant of Route 4
Byakangelicol
Reactant of Route 5
Reactant of Route 5
Byakangelicol
Reactant of Route 6
Reactant of Route 6
Byakangelicol

Q & A

Q1: What is the primary mechanism of action of byakangelicol in reducing inflammation?

A1: Byakangelicol primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. [, , ] This enzyme plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By suppressing COX-2 expression and activity, byakangelicol reduces PGE2 release, thereby mitigating inflammatory responses. []

Q2: Does byakangelicol affect other signaling pathways involved in inflammation?

A2: Research suggests that byakangelicol can also modulate the NF-κB signaling pathway, a key regulator of inflammation. [, ] It has been shown to partially inhibit the degradation of IκB-α, the translocation of p65 NF-κB, and NF-κB DNA binding activity, suggesting interference with NF-κB activation. []

Q3: How does byakangelicol influence osteoclastogenesis in the context of aseptic loosening?

A4: Byakangelicol has been shown to suppress titanium particle-stimulated osteoclastogenesis, a process contributing to peri-prosthetic osteolysis. [] It achieves this by inhibiting COX-2 expression and reducing the production of pro-inflammatory factors like IL-1β and IL-6. [] This suggests byakangelicol's potential in mitigating bone destruction associated with aseptic loosening.

Q4: What is the molecular formula and weight of byakangelicol?

A5: The molecular formula of byakangelicol is C16H16O6, and its molecular weight is 304.29 g/mol. [, , ]

Q5: What spectroscopic data are available for characterizing byakangelicol?

A6: Byakangelicol has been characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet (UV) spectroscopy. [, , , , ] These techniques provide insights into its structural features, fragmentation patterns, and interactions with other molecules.

Q6: Are there any notable features in the mass spectrum of byakangelicol?

A7: Yes, the mass spectrum of byakangelicol displays characteristic fragmentation patterns, particularly related to the cleavages of its side chains. [] These patterns can help distinguish it from other furanocoumarins.

Q7: How does the content of byakangelicol change when Angelicae Dahuricae Radix is stewed with yellow rice wine?

A8: Studies have shown that the byakangelicol content decreases when Angelicae Dahuricae Radix is stewed with yellow rice wine. [] This reduction is attributed to the ring-opening reaction of byakangelicol under the acidic and heated conditions of the wine, leading to the formation of byakangelicin. []

Q8: What is the bioavailability of byakangelicol after oral administration in rats?

A9: Pharmacokinetic studies in rats reveal a relatively low absolute bioavailability of 3.6% for byakangelicol after oral administration. [] This suggests that byakangelicol may be poorly absorbed or undergo significant first-pass metabolism.

Q9: Does byakangelicol interact with drug transporters like P-glycoprotein (P-gp)?

A10: Yes, byakangelicol has demonstrated inhibitory effects on P-gp, both in vitro and in vivo. [, ] This interaction could potentially lead to altered pharmacokinetics of co-administered drugs that are substrates of P-gp.

Q10: Are there any known metabolites of byakangelicol produced by gut microbiota?

A11: Yes, byakangelicol is metabolized by human gut microbiota, primarily by the bacterial strain Blautia sp. MRG-PMF1. [] The major metabolite identified is desmethylbyakangelicin, formed through O-demethylation. []

Q11: What cell lines have been used to study the antiproliferative activity of byakangelicol?

A12: Byakangelicol has shown antiproliferative effects against various human tumor cell lines in vitro, including A549 (lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (central nervous system cancer), and HCT-15 (colon cancer). []

Q12: Has byakangelicol demonstrated hepatoprotective activity in any in vitro models?

A13: Yes, byakangelicol exhibited moderate hepatoprotective activity against tacrine-induced cytotoxicity in HepG2 cells (a human liver cancer cell line). [] Its efficacy was comparable to other furanocoumarins like oxypeucedanin but lower than the positive control, silybin. []

Q13: Have any animal models been used to evaluate the therapeutic potential of byakangelicol?

A14: While in vitro studies are promising, limited in vivo studies have been conducted with byakangelicol. One study utilized a rat model of titanium particle-induced cranial osteolysis and found that byakangelicol effectively alleviated bone destruction. []

Q14: What analytical techniques are commonly used for the quantification of byakangelicol?

A15: Byakangelicol is commonly quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS). [, , , , ] These methods offer sensitivity and specificity in analyzing complex mixtures.

Q15: Can byakangelicol be enantioselectively separated and analyzed?

A16: Yes, byakangelicol, being a chiral molecule, can be separated into its enantiomers using chiral stationary phases in HPLC. [] This enantioselective analysis allows for studying the biological activity and properties of individual enantiomers.

Q16: Has any research explored the application of UPLC-MS/MS in studying byakangelicol?

A17: Yes, a UPLC-MS/MS method has been developed and validated for the simultaneous determination of byakangelicol and other active components in beagle dog plasma following the administration of Yuanhu Zhitong preparations. [] This method enabled the comparative pharmacokinetic analysis of different formulations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。